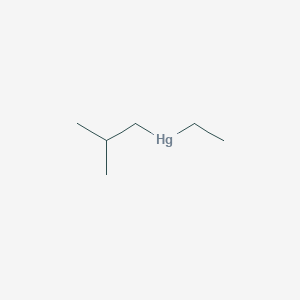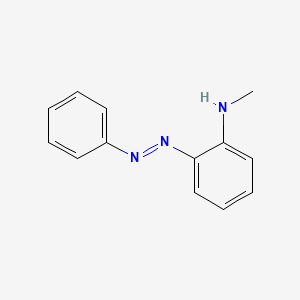
(1-Nitrooctane-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Nitrooctane-1-sulfonyl)benzene is an organic compound that features both nitro and sulfonyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrooctane-1-sulfonyl)benzene typically involves the nitration and sulfonation of benzene derivatives. The nitration process introduces a nitro group (NO2) to the benzene ring, while the sulfonation process adds a sulfonyl group (SO3H). These reactions are examples of electrophilic aromatic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by the addition of sulfur trioxide for sulfonation. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Nitrooctane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfonic acid.
Substitution: The compound can participate in further electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3) are commonly used.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Sulfonic acid derivatives.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(1-Nitrooctane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (1-Nitrooctane-1-sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro group is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic substitution, while the sulfonyl group can act as a directing group in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Benzenesulfonic acid: Contains only a sulfonyl group attached to the benzene ring.
Nitrotoluene: Contains a nitro group and a methyl group attached to the benzene ring
Uniqueness: (1-Nitrooctane-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
74737-92-1 |
|---|---|
Molekularformel |
C14H21NO4S |
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
1-nitrooctylsulfonylbenzene |
InChI |
InChI=1S/C14H21NO4S/c1-2-3-4-5-9-12-14(15(16)17)20(18,19)13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3 |
InChI-Schlüssel |
MTEJQYDZTDFLOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


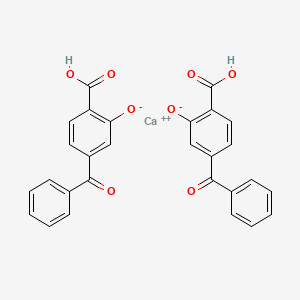
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)

![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
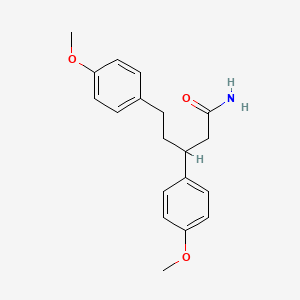
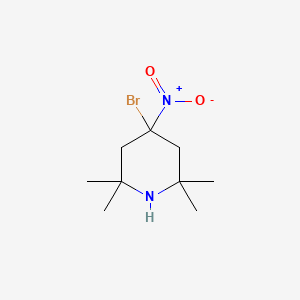


![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)

